

The Tetrahydropyran Moiety: A Cornerstone in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its prevalence in numerous natural products and FDA-approved drugs underscores its significance.^{[1][3]} This technical guide provides a comprehensive analysis of the tetrahydropyran moiety's role in drug discovery and development. We will delve into its fundamental physicochemical properties, conformational analysis, and its strategic application as a bioisosteric replacement to enhance pharmacokinetic profiles. Furthermore, this guide will furnish detailed synthetic protocols for the construction of functionalized THP rings and present a case study illustrating the moiety's pivotal role in the development of potent and selective therapeutic agents.

The Tetrahydropyran Ring: Physicochemical Properties and Conformational Landscape

The tetrahydropyran ring is more than just a passive structural element; its inherent properties significantly influence the overall characteristics of a drug candidate.

Physicochemical Impact

The incorporation of a THP moiety can favorably modulate a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets.[5] Replacing a carbocyclic ring, such as a cyclohexane, with a THP ring can reduce lipophilicity, a key parameter in optimizing a drug's "drug-likeness." [6] This strategic replacement can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[7]

Conformational Analysis and Receptor Binding

The THP ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain.[8] Substituents on the ring can exist in either axial or equatorial positions, and the conformational preference can have a profound impact on a molecule's three-dimensional shape and its ability to bind to a protein target.[9] The gauche interactions between the ring oxygen's lone pairs and adjacent C-C bonds, as well as the anomeric effect in substituted THPs, influence the conformational equilibrium. Understanding and controlling the conformation of the THP ring is, therefore, a critical aspect of rational drug design, as the precise spatial arrangement of pharmacophoric groups is often essential for high-affinity binding.[10] X-ray crystallography studies of protein-ligand complexes have provided invaluable insights into how the THP moiety orients itself within a binding pocket to establish key interactions.[11][12]

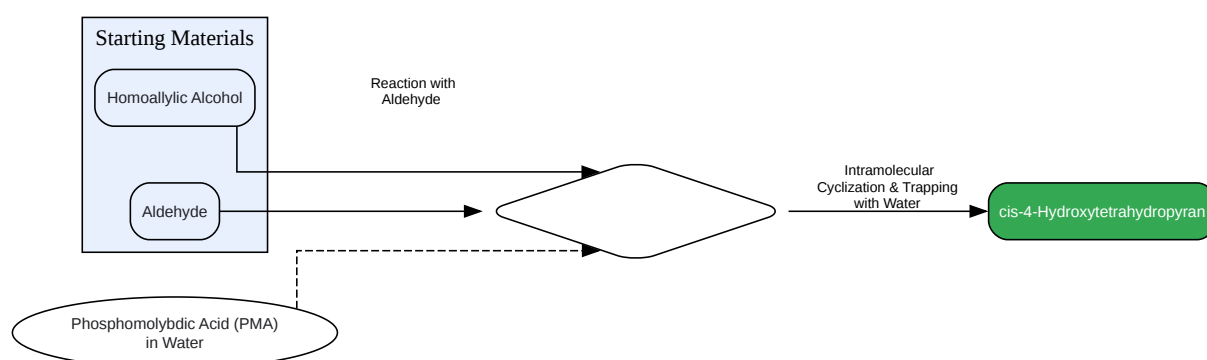
Synthetic Strategies for Accessing Functionalized Tetrahydropyrans

The construction of substituted tetrahydropyran rings is a well-established field in organic synthesis, with several robust and diastereoselective methods available to medicinal chemists.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a 4-hydroxytetrahydropyran.[13][14] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled to favor the thermodynamically more stable all-equatorial substituted product.[13]

- Materials: Homoallylic alcohol (1.0 mmol), aldehyde (1.2 mmol), phosphomolybdic acid (PMA) (10 mol%), water (5 mL).
- Procedure:
 - To a stirred solution of the homoallylic alcohol and aldehyde in water, add phosphomolybdic acid.
 - Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
 - Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the desired 4-hydroxytetrahydropyran.



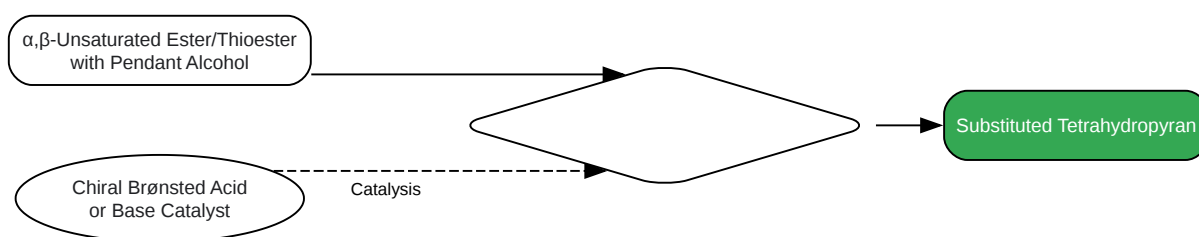
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Prins Cyclization Workflow

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition (or conjugate addition) of a hydroxyl group to an α,β -unsaturated carbonyl system is another highly effective method for constructing THP rings.[15] [16] This reaction can be catalyzed by either acid or base, and the stereoselectivity can often be controlled by the reaction conditions to yield either the kinetic or thermodynamic product. [15]

- Materials: α,β -Unsaturated thioester precursor (1.0 mmol), chiral phosphoric acid catalyst (e.g., (R)-TRIP) (20 mol%), cyclohexane (solvent).
- Procedure:
 - Dissolve the α,β -unsaturated thioester precursor in cyclohexane.
 - Add the chiral phosphoric acid catalyst to the solution.
 - Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor by TLC or HPLC.
 - Upon completion, quench the reaction and remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched tetrahydropyran.



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Intramolecular Oxa-Michael Addition

Elaboration of Functionalized THP Scaffolds

Once a core THP ring is synthesized, it can be further functionalized to introduce desired pharmacophoric elements. For instance, a 4-hydroxytetrahydropyran can be converted to a 4-azidotetrahydropyran, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to append a wide variety of substituents.^{[8][17]}

- Materials: Azide-functionalized tetrahydropyran (1.0 mmol), terminal alkyne (1.0 mmol), copper(II) sulfate pentahydrate (5 mol%), sodium ascorbate (10 mol%), solvent (e.g., t-BuOH/H₂O 1:1).
- Procedure:
 - Dissolve the azide and alkyne in the solvent mixture.
 - Add the copper(II) sulfate followed by the sodium ascorbate.
 - Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
 - Monitor the reaction by TLC.
 - Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the resulting triazole product by column chromatography.

The Tetrahydropyran Moiety in Drug Design: A Case Study of Galectin-3 Inhibitors

The development of small-molecule inhibitors of galectin-3, a protein implicated in fibrosis, inflammation, and cancer, provides an excellent case study on the strategic use of the THP moiety.^{[18][19][20]} Researchers at Bristol Myers Squibb sought to develop drug-like galectin-3 inhibitors with improved permeability and bioavailability by replacing a monosaccharide unit of a parent thiodisaccharide with a functionalized tetrahydropyran ring.^{[15][18]}

Rationale and Structure-Activity Relationship (SAR)

The initial hypothesis was that a substituted THP ring could mimic the binding of the sugar in the D-subsite of the galectin-3 carbohydrate recognition domain.[20] This bioisosteric replacement aimed to reduce the number of hydrogen bond donors, thereby improving membrane permeability.[15] Systematic optimization of the substituents on the THP core led to the discovery of potent inhibitors.[19]

Compound	R ¹	R ²	Galectin-3 IC ₅₀ (μM)	Aqueous Solubility (μg/mL)	Caco-2 Permeability (10 ⁻⁶ cm/s)
Lead	-	-	0.05	> 200	< 0.5
36	F	H	0.01	150	1.5
40	H	OH	0.008	> 200	0.8
45	F	OH	0.005	> 200	1.2

Data compiled from publicly available research.[19]

The SAR studies revealed that small, electronegative substituents at specific positions on the THP ring enhanced binding affinity.[19] For instance, the introduction of a fluorine atom and a hydroxyl group in compound 45 resulted in a highly potent inhibitor with an IC₅₀ of 5 nM.[19]

In Vivo Evaluation and Pharmacokinetics

Selected compounds were advanced to in vivo studies.[19] While some of the initial THP-containing compounds suffered from high clearance and low oral exposure, further optimization led to candidates with improved pharmacokinetic profiles.[15] The THP moiety successfully served its purpose as a bioisostere for the sugar ring, leading to potent galectin-3 inhibitors with more drug-like properties. The crystal structure of compound 45 bound to human galectin-3 (PDB: 7DF5) confirmed that the THP ring occupies the D-subsite and makes key interactions with the protein.[19]

The Tetrahydropyran Moiety in Approved Drugs: Eribulin

Eribulin (Halaven®), a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, is an FDA-approved drug for the treatment of certain types of breast cancer and liposarcoma.[21][22] The complex structure of eribulin features multiple chiral centers and several heterocyclic rings, including a tetrahydropyran moiety.[22] This THP ring is an integral part of the molecule's intricate three-dimensional architecture, which is crucial for its unique mechanism of action: the inhibition of microtubule dynamics.[21] The physicochemical properties of eribulin, including its stability in solution, have been well-characterized.[23]

Conclusion

The tetrahydropyran moiety is a versatile and valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, predictable conformational behavior, and the availability of robust synthetic methodologies make it an attractive component in the design of novel therapeutics. As demonstrated by the case of galectin-3 inhibitors and the complex architecture of eribulin, the strategic incorporation of a THP ring can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. As our understanding of the interplay between molecular structure and biological function continues to grow, the tetrahydropyran ring will undoubtedly remain a key building block in the development of the next generation of medicines.

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